6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid
Description
Properties
IUPAC Name |
(6-methoxy-5-methoxycarbonylpyridin-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO5/c1-14-7-5(8(11)15-2)3-4-6(10-7)9(12)13/h3-4,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIYYRMDTUZMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=C(C=C1)C(=O)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-methoxy-5-(methoxycarbonyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron compound synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Protodeboronation: Formation of the corresponding pyridine derivative without the boronic acid group.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of advanced materials, such as polymers and electronic materials.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The reactivity of pyridine-boronic acids is highly dependent on substituent positions and electronic properties. Below is a comparison with key analogs:
5-Methoxypyridine-3-boronic Acid (CAS: 850991-69-4)
- Structure : Methoxy group at position 5, boronic acid at position 3.
- Molecular Weight : 152.94 g/mol .
- Key Differences :
- Lacks the methoxycarbonyl group, reducing steric hindrance and electron-withdrawing effects.
- Simpler structure may enhance reactivity in cross-coupling reactions compared to the target compound.
6-(Methoxycarbonyl)pyridine-3-boronic Acid (CAS: 1072945-86-8)
- Structure : Methoxycarbonyl at position 6, boronic acid at position 3.
- Key Differences :
2-Methoxy-5-pyridylboronic Acid (CAS not specified)
Functional Group Variations
(6-Methoxypyridin-3-yl)boronic Acid (CAS: 163105-89-3)
- Structure : Methoxy at position 6, boronic acid at position 3.
- Similarity Score : 0.97 (compared to the target compound) .
2-Chloro-4-methoxypyridine-5-boronic Acid (CAS: 1072946-20-3)
- Structure : Chloro and methoxy substituents at positions 2 and 4, respectively.
- Molecular Weight : 187.39 g/mol .
Biological Activity
6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
This compound is characterized by its boronic acid functionality, which plays a crucial role in its biological interactions. The synthesis typically involves the palladium-catalyzed borylation of a suitable pyridine precursor using bis(pinacolato)diboron as the boron source. The reaction is conducted under mild conditions, often in solvents like dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C.
The biological activity of this compound is largely attributed to its ability to participate in Suzuki-Miyaura coupling reactions, which are fundamental in the formation of carbon-carbon bonds. The mechanism involves three key steps:
- Oxidative Addition : The palladium catalyst interacts with an aryl or vinyl halide to form a palladium complex.
- Transmetalation : The boronic acid group transfers the organic moiety to the palladium complex.
- Reductive Elimination : This step regenerates the palladium catalyst while forming the desired product.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. For instance, derivatives containing boronic acids have been shown to enhance selectivity towards cancer cells by forming boronate esters with diols present on the cell surface .
Table 1: Anticancer Activity Summary
Antibacterial and Antiviral Activity
In addition to its anticancer properties, studies have explored the antibacterial and antiviral activities of boronic acids, including this compound. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in immunocompromised patients .
Case Studies and Research Findings
- Selective Delivery Mechanism : One study highlighted how the compound's boronic acid moiety can selectively bind to cancer cell surfaces, enhancing drug delivery efficiency . This was particularly noted in experiments involving camptothecin, where selective release mechanisms were observed.
- Structure-Activity Relationship (SAR) : A series of SAR studies indicated that modifications to the methoxy and carboxylic acid groups significantly impacted the inhibition of autotaxin, an enzyme implicated in cancer progression. The introduction of boronic acid groups led to compounds with up to 440-fold increased inhibitory activity compared to their non-boronated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
